Cas no 108656-64-0 (5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine)
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Bromo-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-BROMOPHENYL)-1,3,4-THIADIAZOL-2-AMINE
- 108656-64-0
- AKOS000225368
- CS-0335445
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine #
- 1,3,4-Thiadiazol-2-amine, 5-(2-bromophenyl)-
- 2-Amino-5-(2-bromophenyl)-1,3,4-thiadiazole
- MFCD00631517
- STK385477
- SY319715
- QWRTXCXQYJBPPU-UHFFFAOYSA-N
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
-
- Inchi: 1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- InChI Key: QWRTXCXQYJBPPU-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1=NN=C(N)S1
Computed Properties
- Exact Mass: 254.94658Da
- Monoisotopic Mass: 254.94658Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 80Ų
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019132154-1g |
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine |
108656-64-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
| TRC | B802855-100mg |
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine |
108656-64-0 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B802855-500mg |
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine |
108656-64-0 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B802855-1g |
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine |
108656-64-0 | 1g |
$ 340.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406115-1g |
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine |
108656-64-0 | 95+% | 1g |
¥2973.00 | 2024-08-09 | |
| Chemenu | CM312418-1g |
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine |
108656-64-0 | 95% | 1g |
$393 | 2023-11-25 |
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Amine: A Comprehensive Overview
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, also known by its CAS number 108656-64-0, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a bromine atom at the 2-position of the phenyl ring introduces unique electronic properties, making it a valuable molecule for various applications.
The synthesis of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent studies have explored alternative methods to enhance the efficiency and scalability of its production. For instance, researchers have reported the use of microwave-assisted synthesis to significantly reduce reaction times while maintaining high yields. This advancement is particularly promising for large-scale manufacturing in industries such as pharmaceuticals and agrochemicals.
In terms of applications, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential as a building block in drug design. Its thiadiazole ring is known to exhibit bioisosteric properties, making it an attractive candidate for replacing other heterocycles in lead compounds. Recent research has highlighted its role in the development of novel anti-inflammatory agents. A study published in 2023 demonstrated that derivatives of this compound possess potent COX-2 inhibitory activity, which is crucial for managing chronic inflammatory conditions such as arthritis.
Beyond pharmacology, this compound has also found applications in materials science. Its ability to act as a ligand in coordination chemistry has led to the synthesis of metal-organic frameworks (MOFs) with exceptional catalytic properties. For example, a 2023 paper reported the use of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine as a versatile ligand for constructing MOFs that exhibit high selectivity in gas separation processes. This discovery opens new avenues for its use in environmental remediation technologies.
The structural versatility of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine also makes it an ideal substrate for click chemistry reactions. Researchers have utilized its bromine atom as a reactive site for copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions. This approach has enabled the rapid construction of complex molecules with potential applications in drug delivery systems. A recent study showcased the synthesis of biodegradable polymers incorporating this compound as a functional group, demonstrating its potential in biomedical engineering.
In conclusion, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, with its CAS number 108656-64-0, stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties and synthetic flexibility continue to drive innovative research directions. As advancements in synthetic methodologies and materials science progress, this compound is poised to play an even more significant role in addressing global challenges in health and sustainability.
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